N4-Phenyl-2,4-pyridinediamine phosphate

Overview

Description

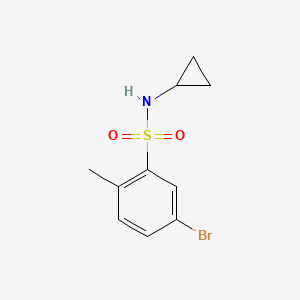

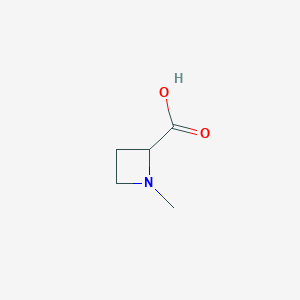

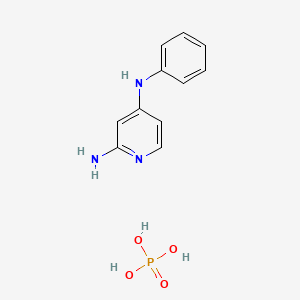

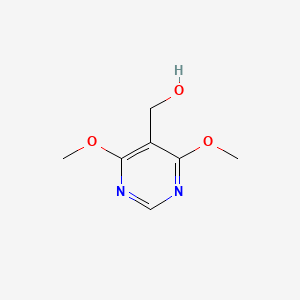

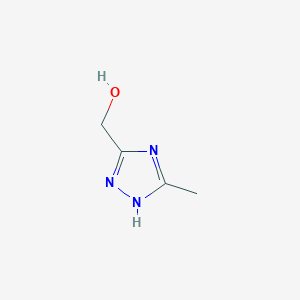

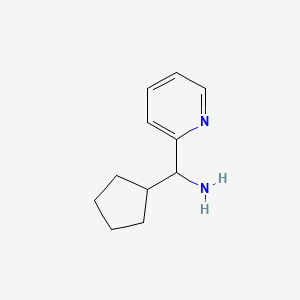

“N4-Phenyl-2,4-pyridinediamine phosphate” is a chemical compound with the CAS Number: 1184185-05-4 . Its molecular weight is 283.22 and its linear formula is C11H14N3O4P . The IUPAC name for this compound is phosphoric acid compound with N4-phenyl-2,4-pyridinediamine (1:1) .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3.H3O4P/c12-11-8-10 (6-7-13-11)14-9-4-2-1-3-5-9;1-5 (2,3)4/h1-8H, (H3,12,13,14); (H3,1,2,3,4) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.22 . Its linear formula is C11H14N3O4P . The IUPAC name for this compound is phosphoric acid compound with N4-phenyl-2,4-pyridinediamine (1:1) .Scientific Research Applications

Enzyme Activity Measurement

N4-Phenyl-2,4-pyridinediamine phosphate is relevant in the field of biochemistry for the measurement of enzyme activity. For instance, it has been utilized in the estimation of plasma phosphatase by determining hydrolyzed phenol with amino-antipyrine. This methodology is significant for understanding enzymatic reactions involving phosphatases, which are enzymes that remove phosphate groups from molecules (Kind & King, 1954).

Biosensing and Immunoassays

The compound plays a critical role in the development of biosensors and immunoassays. For example, a bienzyme electrode incorporating alkaline phosphatase for the amperometric determination of phosphate was designed to detect phenyl phosphate via enzymatically generated phenol. Such biosensors offer high sensitivity and specificity, making them valuable tools in clinical diagnostics and environmental monitoring (Cosnier et al., 1998).

Drug Discovery and Molecular Probes

In drug discovery and the development of molecular probes, derivatives of this compound have been synthesized to explore their biological activities. For example, 4-alkyloxyimino derivatives of uridine-5′-triphosphate have been evaluated as agonists for P2Y receptors, indicating the potential of this compound derivatives in therapeutic applications and as tools for studying receptor pharmacology (Jayasekara et al., 2014).

Environmental Studies

Research on this compound derivatives also extends to environmental studies, where their interactions and effects on biological systems are investigated. For instance, the synthesis and evaluation of organophosphorous phenyl phosphates have been carried out to understand their dye/protein interactions and antimicrobial properties, which could have implications for environmental pollution and remediation strategies (Duan et al., 2021).

Mechanistic Studies

Mechanistic studies involving this compound derivatives are crucial for understanding the chemical and biological processes they undergo. For example, the kinects and mechanistic study of hydrolysis of mono 4-chloro, 3-methyl phenyl phosphate in acidic medium provide insights into the stability and degradation pathways of these compounds, which is essential for their application in various fields (Teli et al., 2017).

Safety and Hazards

properties

IUPAC Name |

4-N-phenylpyridine-2,4-diamine;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.H3O4P/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9;1-5(2,3)4/h1-8H,(H3,12,13,14);(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWAAQHWNBBZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC=C2)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57266589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)